N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Mechanism of Action
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor is a ligand-gated ion channel that plays a crucial role in signal transduction in the nervous system.
Mode of Action
The compound binds to the α7nAChR, at the same binding site as bungarotoxin . This interaction triggers a series of biochemical reactions that lead to changes in the cellular environment.
Result of Action
The compound has been shown to have neuroprotective effects and can reduce the toxicity of nerve cells . It can also directly act on amyloid protein, reducing its toxic effect on nerve cells . In animal experiments, the compound has been shown to improve learning ability and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Known for its potential in treating Alzheimer’s disease.
3,4-Dimethoxyphenethylamine: Used as a precursor in the synthesis of various bioactive compounds.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic components makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-12-5-4-11(8-13(12)20-2)6-7-16-14-9-15(21-3)18-10-17-14/h4-5,8-10H,6-7H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWTXVYNZMDJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=NC=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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